4-Chloro-6-methyl-1,3-benzothiazol-2-amine
Overview
Description
4-Chloro-6-methyl-1,3-benzothiazol-2-amine is a chemical compound with the molecular formula C8H7ClN2S . It has a molecular weight of 198.68 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including 4-Chloro-6-methyl-1,3-benzothiazol-2-amine, has been a subject of interest in recent years . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .Molecular Structure Analysis
The molecular structure of 4-Chloro-6-methyl-1,3-benzothiazol-2-amine consists of a benzothiazole ring substituted with a chlorine atom and a methyl group . The InChI code for the compound is 1S/C8H7ClN2S/c1-4-2-5(9)7-6(3-4)12-8(10)11-7/h2-3H,1H3,(H2,10,11) .Chemical Reactions Analysis
The reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful, modern tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .Physical And Chemical Properties Analysis
4-Chloro-6-methyl-1,3-benzothiazol-2-amine has a molecular weight of 198.67 g/mol . It is a solid at room temperature . The compound has a topological polar surface area of 67.2 Ų .Scientific Research Applications
Anti-Bacterial and Anti-Fungal Applications
Benzothiazole derivatives, including 4-Chloro-6-methyl-1,3-benzothiazol-2-amine, have been found to have significant anti-bacterial and anti-fungal properties . This makes them valuable in the development of new antibiotics and antifungal medications.
Anti-Oxidant Applications
These compounds also exhibit anti-oxidant properties . This means they can neutralize harmful free radicals in the body, potentially helping to prevent various diseases and slow down the aging process.
Future Directions
Benzothiazoles, including 4-Chloro-6-methyl-1,3-benzothiazol-2-amine, are considered highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . They are biologically active and industrially demanded compounds, and their synthesis methods are being developed based on commercially available reagents and the principles of green chemistry . This suggests a promising future direction in the development of new drugs and materials .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They are known to interact with the DprE1 enzyme, a crucial component in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to inhibit the dpre1 enzyme, thereby disrupting the cell wall biosynthesis of mycobacterium tuberculosis . This leads to the death of the bacteria, demonstrating the compound’s anti-tubercular activity.
Biochemical Pathways
It can be inferred from the mode of action that the compound likely affects the cell wall biosynthesis pathway in mycobacterium tuberculosis .
Result of Action
Based on the known anti-tubercular activity of benzothiazole derivatives , it can be inferred that the compound likely leads to the death of Mycobacterium tuberculosis by disrupting its cell wall biosynthesis.
properties
IUPAC Name |
4-chloro-6-methyl-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c1-4-2-5(9)7-6(3-4)12-8(10)11-7/h2-3H,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZNGVGJUJBHEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Cl)N=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40326195 | |
Record name | 4-chloro-6-methyl-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40326195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methyl-1,3-benzothiazol-2-amine | |
CAS RN |
383131-41-7 | |
Record name | 4-chloro-6-methyl-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40326195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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